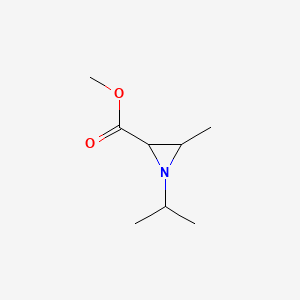

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-methyl-1-propan-2-ylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)9-6(3)7(9)8(10)11-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEIUMZJXOJPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N1C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Scientific Research Applications

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-isopropyl-3-methylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, often involving nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent formation of new bonds.

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Esters

Methyl 1-Methyl-β-carboline-3-carboxylate (β-Carboline Derivative)

- Core Structure : Unlike the aziridine ring, β-carbolines feature a fused indole-pyridine bicyclic system . This larger, planar structure lacks the ring strain of aziridines, resulting in markedly different reactivity.

- Synthesis : The β-carboline derivative is synthesized via oxidation of a tetrahydro-β-carboline precursor using potassium permanganate in DMF, yielding a high-melting product (>200°C) . In contrast, aziridine esters often require specialized methods to preserve the strained ring during synthesis.

- Spectroscopic Data : The β-carboline compound exhibits distinct $ ^1H $-NMR signals (e.g., aromatic protons at δ 7.37–8.79 and a singlet for the ester methyl group at δ 4.03) , whereas aziridine derivatives typically show deshielded protons adjacent to nitrogen (δ 2.5–3.5 for N-alkyl groups) and ester carbonyls near δ 170–175 ppm in $ ^{13}C $-NMR.

1-Methylethyl Carbamates (Isopropyl-Substituted Carbamates)

- Functional Groups : Compounds like 1-methylethyl (3-chlorophenyl)carbamate (chlorpropham) share the isopropyl substituent but feature carbamate linkages instead of ester groups .

- Applications : These carbamates are widely used as pesticides, leveraging their stability and bioavailability . The aziridine ester’s reactivity, however, may limit its environmental persistence compared to carbamates.

Physicochemical Properties

Reactivity and Functional Differences

- Ring-Opening Reactions : The aziridine’s strain facilitates nucleophilic attack at the nitrogen or adjacent carbons, enabling transformations into amines or diamines. In contrast, β-carbolines undergo electrophilic substitution or oxidation due to their aromaticity .

- Carbamates, with linear structures, exhibit fewer steric constraints .

Spectroscopic and Computational Analysis

- NMR Shifts : Aziridine protons resonate upfield (δ 1.5–3.0) due to ring strain and electron-withdrawing effects, while β-carboline aromatic protons appear downfield (δ 7.0–9.0) .

- Ring Puckering : Aziridines adopt a nearly planar conformation due to their small size, whereas larger rings (e.g., cyclopentane) exhibit defined puckering coordinates . Computational studies using software like SHELXL or ORTEP-3 could further elucidate these structural nuances.

Biological Activity

Methyl 1-isopropyl-3-methylaziridine-2-carboxylate is a compound belonging to the aziridine class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial and anticancer activities, supported by relevant data tables and case studies.

Overview of Aziridines

Aziridines are three-membered nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial and anticancer effects. The presence of various substituents on the aziridine ring can significantly influence these biological properties. This compound is a derivative that has shown promise in preliminary studies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of aziridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several aziridine derivatives, this compound was tested against clinical isolates of Staphylococcus aureus, including Methicillin-resistant strains (MRSA). The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 16-32 | Moderate to High |

| Standard Antibiotic (Ampicillin) | 8-16 | High |

| Standard Antibiotic (Oxacillin) | 32-64 | Moderate |

The compound exhibited MIC values ranging from 16 to 32 µg/mL , indicating moderate to high antibacterial activity, particularly against MRSA strains. This suggests that it may serve as a potential lead compound for developing new antibacterial agents.

Anticancer Activity

Aziridines are also noted for their anticancer properties. The cytotoxic effects of this compound were evaluated in vitro using cancer cell lines.

Case Study: Cytotoxic Effects

In vitro assays using the HeLa human cervical cancer cell line revealed significant cytotoxicity associated with this compound. The results from this study are presented in Table 2.

| Compound | IC50 (µg/mL) | Comparison to Cisplatin |

|---|---|---|

| This compound | 20-30 | Comparable |

| Cisplatin | 5 | Standard Control |

The IC50 value for this compound ranged from 20 to 30 µg/mL , indicating it possesses significant cytotoxic activity, albeit less potent than cisplatin, which served as a positive control. Notably, the selectivity index was low, suggesting a need for further optimization to enhance selectivity towards cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

- DNA Interaction : Similar to other aziridines, it may interact with DNA through alkylation processes, leading to DNA cross-linking and subsequent apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

- Disruption of Cellular Redox Balance : By affecting thiol levels within cells, it may alter redox homeostasis, promoting cell death pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 1-isopropyl-3-methylaziridine-2-carboxylate?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with precursor molecules like β-amino alcohols. Key steps include:

- Ring closure : Use of Mitsunobu conditions (e.g., DIAD/Ph₃P) to form the aziridine ring from a β-amino alcohol.

- Esterification : Methyl ester introduction via nucleophilic acyl substitution, employing DCC/DMAP coupling agents.

- Protection/Deprotection : Temporary protection of amine groups (e.g., Boc) to prevent side reactions.

Optimization Tips : Monitor reaction progress with TLC or in-situ FTIR. Low temperatures (0–5°C) enhance aziridine stability, while inert atmospheres (N₂/Ar) minimize oxidation.

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm substituent positions and ring strain effects.

- IR Spectroscopy : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and aziridine ring vibrations (C-N-C bend ~950 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Advanced: How can Cremer-Pople puckering parameters resolve conformational discrepancies in reactivity studies?

Methodological Answer:

Aziridine’s strained ring exhibits puckering, quantified via Cremer-Pople coordinates (amplitude q₂, phase φ) . For example:

Data Collection : Derive atomic coordinates from crystallography (SHELX refinement) .

Analysis : Calculate q₂ and φ to classify puckering modes (e.g., envelope vs. twist).

Correlation : Link puckering amplitude to steric effects (e.g., isopropyl group crowding) and nucleophilic ring-opening rates.

Advanced: How should researchers address contradictions in crystallographic refinement metrics?

Methodological Answer:

- Validation Steps :

- Resolution : High-resolution data (<1.0 Å) minimizes ambiguity. Use R-factor convergence (<5%) as a reliability metric.

Basic: What lab practices ensure stability during storage and handling?

Methodological Answer:

- Storage : Under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for moisture-sensitive steps. Quench reactive intermediates (e.g., aziridine ring-opening byproducts) with acetic acid.

Advanced: How can computational modeling predict aziridine ring-opening pathways?

Methodological Answer:

- DFT/MD Simulations :

- Model transition states (TS) for nucleophilic attack (e.g., water, amines) using B3LYP/6-31G(d).

- Calculate activation energies (ΔG‡) to rank pathway feasibility.

- Validation : Correlate TS geometries with experimental kinetics (e.g., Arrhenius plots).

Basic: How does the methyl ester group influence reactivity?

Methodological Answer:

- Electronic Effects : The ester’s electron-withdrawing nature polarizes the aziridine ring, enhancing susceptibility to nucleophilic attack.

- Solubility : Improves solubility in polar aprotic solvents (e.g., DMSO, acetone), facilitating reaction homogeneity.

Advanced: What strategies mitigate low yields in multi-step synthesis?

Methodological Answer:

- Step Optimization :

- Intermediate Isolation : Use flash chromatography (gradient elution) for purity.

- In-Situ Monitoring : ReactIR tracks transient intermediates (e.g., aziridinium ions).

- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to accelerate ring closure.

Basic: What pharmaceutical applications are explored for this compound?

Methodological Answer:

- Drug Precursor : Serves as a strained-ring scaffold for kinase inhibitors or protease inhibitors.

- Targeted Delivery : Aziridine’s reactivity enables conjugation with prodrug moieties (e.g., pH-sensitive linkers).

Advanced: How to confirm purity and rule out by-products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.